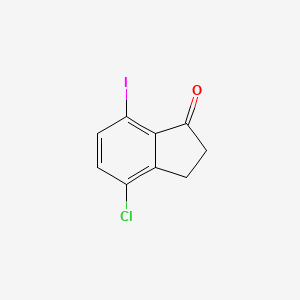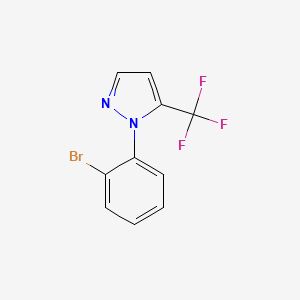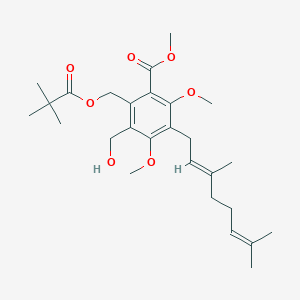![molecular formula C22H17N B11833864 5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine CAS No. 104581-17-1](/img/structure/B11833864.png)
5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a naphthalene ring and a biphenyl structure, which are connected through an amine group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine typically involves the Suzuki cross-coupling reaction. This method uses 1-bromo-3-chloro-5-iodobenzene and arylboronic acids as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions usually involve heating the mixture to a temperature between 80-100°C for several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of 5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and DNA.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways, which can be studied using techniques like molecular docking and transcriptome analysis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-di(naphthalen-1-yl)-1-phenylbenzene
- 9-(3,5-di(naphthalen-1-yl)phenyl)anthracene
- 9,9′-(5-(naphthalen-2-yl)-1,3-phenylene)dianthracene
- 3,3′,5,5′-tetra(naphthalen-1-yl)-1,1′-biphenyl
Uniqueness
5-(Naphthalen-1-yl)-[1,1’-biphenyl]-3-amine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
104581-17-1 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-5-phenylaniline |
InChI |
InChI=1S/C22H17N/c23-20-14-18(16-7-2-1-3-8-16)13-19(15-20)22-12-6-10-17-9-4-5-11-21(17)22/h1-15H,23H2 |
InChI Key |
DWCFIVNFRKBKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)

![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-](/img/structure/B11833824.png)
![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11833837.png)
![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)

![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)



